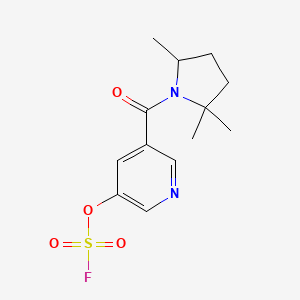![molecular formula C19H18N4O B2681164 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea CAS No. 2309553-69-1](/img/structure/B2681164.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea is a highly significant organic compound with the formula CO(NH2)2. It plays a crucial role in a number of biological and industrial contexts, which is attributed to its unique chemical properties and composition . Bipyridine is a type of nitrogenous compound that is used in various fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry .
Synthesis Analysis
Urea is produced by the reaction of ammonia with carbon dioxide to form a hot melt . The synthesis of bipyridine salts has been discussed in a book titled "The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4’-Bipyridine" .Molecular Structure Analysis
The molecular weight of urea is 60.06 grams . The structure of bipyridilium species has been studied .Chemical Reactions Analysis
Urea and thiourea, as common fertilizers in agriculture, have a significant impact on the atmospheric environment . The reaction of isocyanides with aliphatic amines in the presence of elemental sulfur produces thioureas in excellent yields .Physical And Chemical Properties Analysis
Urea is a humectant, which means it keeps your skin moist by drawing water from the deeper layers of your skin and the air . The density of urea is 1.33 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Urea derivatives are synthesized through various chemical reactions, demonstrating their versatility and potential for modification to suit specific research applications. For example, the synthesis of urea derivatives through multi-step nucleophilic reactions has been established, offering high yields and confirming structures through methods like 1H NMR, optimizing synthetic methods for applications in drug development and materials science (Zhang et al., 2019).
Applications in Materials Science
In materials science, urea derivatives are key components in the development of metal-organic frameworks (MOFs), which have applications ranging from catalysis to gas storage. The influence of different anions on the structure of MOFs synthesized from bipyridylurea ligands highlights the role of these compounds in designing materials with specific properties (Díaz et al., 2006).
Biomedical Research
In biomedical research, urea derivatives are explored for their potential in inhibiting enzymes, modulating biological pathways, and serving as building blocks for pharmaceuticals. For instance, potent inhibitors of soluble epoxide hydrolase, which are crucial for researching inflammation, neuropathic pain, and neurodegeneration, have been identified among urea derivatives (Wan et al., 2019).
Supramolecular Chemistry
Urea derivatives play a significant role in supramolecular chemistry, where they form complex structures through hydrogen bonding. This has applications in creating novel materials with specific functionalities. Complexation-induced unfolding of heterocyclic ureas to form multiply hydrogen-bonded structures demonstrates the utility of these compounds in self-assembly processes, which are fundamental to developing nanomaterials and molecular devices (Corbin et al., 2001).
Environmental and Sensory Applications
The study of urea derivatives extends into environmental sensing and remediation. For example, the detection of anions in aqueous solutions using urea-based receptors showcases the potential for environmental monitoring and the development of sensory devices. This application is crucial for detecting pollutants and hazardous substances in the environment (Nabeshima et al., 2005).
Mecanismo De Acción
Target of Action
The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea” contains a urea group, which is known to interact with various enzymes such as urease and arginase. These enzymes play crucial roles in the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia .
Mode of Action
Urea derivatives are known to cause competitive, irreversible inhibition of certain enzymes . The bipyridinyl group might also interact with biological targets, but this would need to be confirmed with further studies.
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Given its urea component, it might be involved in the urea cycle or other nitrogen metabolism pathways .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-3-2-4-17(11-14)23-19(24)22-13-15-5-10-21-18(12-15)16-6-8-20-9-7-16/h2-12H,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBDSINAABCMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)



![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2681088.png)

methanone](/img/structure/B2681091.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2681093.png)
![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2681095.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2681099.png)

![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)